Ethyl 5,7-dichloroimidazo[1,2-a]pyrimidine-2-carboxylate
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Overview
Description
Ethyl 5,7-dichloroimidazo[1,2-a]pyrimidine-2-carboxylate is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry . The compound has a molecular formula of C9H7Cl2N3O2 and a molecular weight of 260.07 g/mol .
Preparation Methods
The synthesis of Ethyl 5,7-dichloroimidazo[1,2-a]pyrimidine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 2-amino-1H-indole-3-carboxylates with terminal alkynes and benzoyl chlorides through a Sonogashira reaction followed by cyclocondensation . Industrial production methods may vary, but they generally involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 5,7-dichloroimidazo[1,2-a]pyrimidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 5,7-dichloroimidazo[1,2-a]pyrimidine-2-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 5,7-dichloroimidazo[1,2-a]pyrimidine-2-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, thereby exhibiting anticancer properties . The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 5,7-dichloroimidazo[1,2-a]pyrimidine-2-carboxylate can be compared with other similar compounds such as:
Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in their substitution patterns and specific functional groups.
Triazole-pyrimidine hybrids: These compounds also exhibit significant biological activities and are studied for their potential therapeutic applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H7Cl2N3O2 |
---|---|
Molecular Weight |
260.07 g/mol |
IUPAC Name |
ethyl 5,7-dichloroimidazo[1,2-a]pyrimidine-2-carboxylate |
InChI |
InChI=1S/C9H7Cl2N3O2/c1-2-16-8(15)5-4-14-7(11)3-6(10)13-9(14)12-5/h3-4H,2H2,1H3 |
InChI Key |
OSMBQQMXFZDPDS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN2C(=CC(=NC2=N1)Cl)Cl |
Origin of Product |
United States |
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